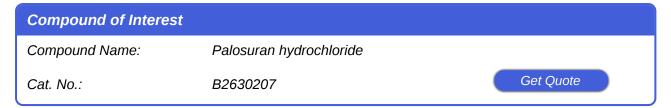


Palosuran Hydrochloride: A Technical Guide for Researchers

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For distribution to researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **Palosuran hydrochloride** (ACT-058362), a potent and selective antagonist of the urotensin-II (UT) receptor. This guide details its chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental methodologies for its study.

Chemical Structure and Properties

Palosuran hydrochloride is the hydrochloride salt of Palosuran. Its chemical and physical properties are summarized below.



Identifier	Value	Reference
IUPAC Name	1-[2-(4-benzyl-4- hydroxypiperidin-1-yl)ethyl]-3- (2-methylquinolin-4-yl)urea hydrochloride	[1]
Synonyms	ACT-058362 hydrochloride	[2]
CAS Number	2469274-58-4	[2]
Chemical Formula	C25H31CIN4O2	[2]
Molecular Weight	454.99 g/mol	[2]
SMILES String	CI.Cc1cc(NC(=O)NCCN2CCC(O) (Cc3ccccc3)CC2)c2ccccc2n1	[3]

A summary of the known physicochemical properties of Palosuran and its hydrochloride salt is presented in the following table.

Property	Value	Reference
Physical Appearance	White to off-white solid	[4]
Solubility	DMSO: >50 mg/mL (109.89 mM) H ₂ O: 7.14 mg/mL (15.69 mM) Ethanol: ≥2.25 mg/mL	[4][5][6]
Storage Temperature	Powder: -20°C In solvent: -80°C	[2][4]
logP (calculated)	3.73	[7]

Pharmacokinetic Properties

Palosuran has been evaluated in both preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters.



Human Pharmacokinetics (Oral Administration)

Parameter	Value	Reference
Tmax (time to maximum concentration)	~1-4 hours (two peaks observed)	[8]
Terminal Elimination Half-life (t½)	Approximately 20-25 hours	[8][9]
Accumulation Factor (multiple doses)	~1.7 - 2.5	[6][9]
Urinary Excretion (unchanged)	< 3%	[9]

Pharmacokinetic Parameters in Diet-Treated Type 2 Diabetes Patients (125 mg b.i.d.)

Parameter	Value (Geometric Mean, 95% CI)	Reference
Cmax (maximum concentration)	180 ng/mL (125, 260)	[10]
AUCτ (Area under the curve over a dosing interval)	581 ng·h/mL (422, 800)	[10]
Tmax (median, range)	3.0 h (0.67, 4.3)	[10]

Mechanism of Action and Signaling Pathway

Palosuran hydrochloride is a potent and selective antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). Urotensin-II is a potent vasoconstrictor, and its receptor is implicated in various cardiovascular and renal diseases.[11][12] Palosuran competitively inhibits the binding of urotensin-II to the UT receptor.[11]

The UT receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[10] [13] Activation of the UT receptor by urotensin-II initiates a signaling cascade that includes:

Activation of Phospholipase C (PLC).[10]

Foundational & Exploratory





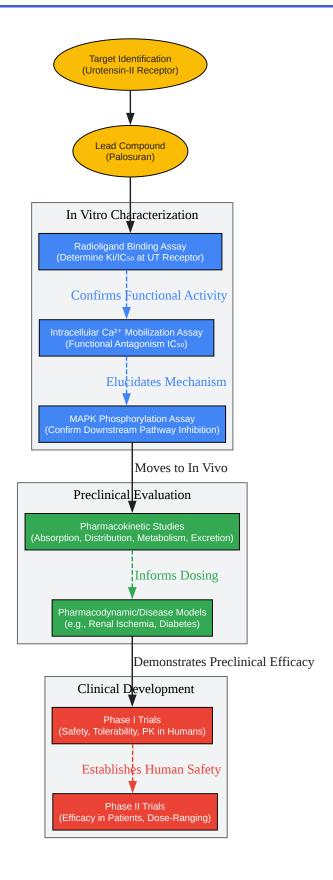
- PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8]
- IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²+).[10]
- DAG, along with elevated intracellular Ca2+, activates Protein Kinase C (PKC).[10][13]
- These signaling events can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2 and p38 MAPK.[2][5][14]

By blocking the initial binding of urotensin-II, **Palosuran hydrochloride** inhibits these downstream signaling events.[11][15][16]









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